molecular formula C13H20N2O2 B2717360 N-(1-Cyclohexyl-2-oxopyrrolidin-3-yl)prop-2-enamide CAS No. 2361638-04-0

N-(1-Cyclohexyl-2-oxopyrrolidin-3-yl)prop-2-enamide

Cat. No.: B2717360
CAS No.: 2361638-04-0
M. Wt: 236.315
InChI Key: OVQSGFCCTLRKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Cyclohexyl-2-oxopyrrolidin-3-yl)prop-2-enamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of N-(1-Cyclohexyl-2-oxopyrrolidin-3-yl)prop-2-enamide typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. The synthetic routes often include the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N-(1-Cyclohexyl-2-oxopyrrolidin-3-yl)prop-2-enamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(1-Cyclohexyl-2-oxopyrrolidin-3-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Cyclohexyl-2-oxopyrrolidin-3-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can contribute to the binding affinity and selectivity of the compound for its target. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

N-(1-Cyclohexyl-2-oxopyrrolidin-3-yl)prop-2-enamide can be compared with other pyrrolidine derivatives, such as:

Properties

IUPAC Name

N-(1-cyclohexyl-2-oxopyrrolidin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-2-12(16)14-11-8-9-15(13(11)17)10-6-4-3-5-7-10/h2,10-11H,1,3-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQSGFCCTLRKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(C1=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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